Cas no 56109-24-1 (Phenothiazin-5-ium, 3-amino-7-(dimethylamino)-2-methyl-)

Phenothiazin-5-ium, 3-amino-7-(dimethylamino)-2-methyl- structure
56109-24-1 structure
Product Name:Phenothiazin-5-ium, 3-amino-7-(dimethylamino)-2-methyl-
CAS-nummer:56109-24-1
MF:C15H16N3S
MW:270.372641563416
CID:349767
PubChem ID:7084
Update Time:2025-04-19

Phenothiazin-5-ium, 3-amino-7-(dimethylamino)-2-methyl- Chemische en fysische eigenschappen

Naam en identificatie

    • Phenothiazin-5-ium, 3-amino-7-(dimethylamino)-2-methyl-
    • (7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium
    • TOLONIUM [WHO-DD]
    • (7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;hydrochloride
    • NS00040892
    • Tolonium ion
    • cid_16682403
    • NCI60_000268
    • AB00443638_08
    • (7-amino-8-methyl-3-phenothiazinylidene)-dimethylammonium;hydrochloride
    • 3-Amino-7-(dimethylamino)-2-methylphenothiazin-5-ium
    • NCGC00181775-01
    • NS00004526
    • (7-amino-8-methyl-phenothiazin-3-ylidene)-dimethyl-ammonium;hydrochloride
    • Tolonium cation
    • CHEBI:87648
    • MLS000738130
    • BDBM52827
    • 56109-24-1
    • UNII-P3Y6XJA2D1
    • DTXSID50859161
    • SCHEMBL2626791
    • N7,N7,2-trimethylphenothiazin-5-ium-3,7-diamine
    • CHEMBL1197206
    • (7-azanyl-8-methyl-phenothiazin-3-ylidene)-dimethyl-azanium;hydrochloride
    • P3Y6XJA2D1
    • SCHEMBL460238
    • BDBM50430742
    • CHEMBL1622638
    • Q27159802
    • Tolonium
    • SMR000393892
    • NSC11225
    • Inchi: 1S/C15H15N3S/c1-9-6-13-15(8-11(9)16)19-14-7-10(18(2)3)4-5-12(14)17-13/h4-8,16H,1-3H3/p+1
    • InChI-sleutel: KZEUBCUXBNEMSQ-UHFFFAOYSA-O
    • LACHT: S1C2C=C(C(C)=CC=2N=C2C=C/C(/C=C12)=[N+](/C)\C)N

Berekende eigenschappen

  • Exacte massa: 270.10668
  • Monoisotopische massa: 270.10649370g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 0
  • Complexiteit: 512
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.8
  • Topologisch pooloppervlak: 66.7Ų

Experimentele eigenschappen

  • PSA: 42.15
Aanbevolen leveranciers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd